![molecular formula C14H9FN2OS B2898919 N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide CAS No. 681170-09-2](/img/structure/B2898919.png)
N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide
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Description
“N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound, and its derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Benzothiazole-6-carboxylic acid is used in the synthesis of "N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide" . A series of novel derivatives containing N 4 -(4-fluorophenyl)-N 2 -substitured-benzo[ d ]thiazole-2,4-dicarboxamides were synthesized via an efficient, mild and convenient multistep reaction protocol with excellent yields .Molecular Structure Analysis
The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities. The chemical reactions of thiazole derivatives can be influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physico-chemical properties of “N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide” could be influenced by the fluorophenyl and carboxamide substituents.Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such asSirtuin1 (SIRT1) and Carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including cell cycle regulation and pH balance.
Mode of Action
It’s suggested that similar compounds may inhibit the sirt1 enzyme . This inhibition could lead to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 and the subsequent overexpression of p53 could potentially impact thecell cycle regulation pathway .
Pharmacokinetics
It’s suggested that similar compounds are predicted to have good pharmacokinetics properties . These properties can influence the bioavailability of the compound, affecting its efficacy and potential toxicity.
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 could potentially lead tocell cycle arrest , thereby inhibiting the proliferation of cells .
properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-2-4-11(5-3-10)17-14(18)9-1-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBGRWHLIOYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327044 |
Source
|
Record name | N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
CAS RN |
681170-09-2 |
Source
|
Record name | N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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